

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 2,5-Bis(trifluoromethyl)benzyl alcohol

Cat. No.: B1349820

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CAS Number: 302911-97-3

This technical guide provides a comprehensive overview of **2,5-Bis(trifluoromethyl)benzyl alcohol**, a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, and applications as a key building block in the synthesis of complex molecules.

Physicochemical Properties

2,5-Bis(trifluoromethyl)benzyl alcohol is a colorless liquid or low-melting solid at room temperature.^{[1][2]} The presence of two trifluoromethyl groups on the benzene ring significantly influences its chemical and physical properties, imparting increased lipophilicity and metabolic stability to molecules that incorporate this moiety.^[2]

A summary of its key physicochemical data is presented in Table 1.

Property	Value	Reference
CAS Number	302911-97-3	[2]
Molecular Formula	C ₉ H ₆ F ₆ O	[2]
Molecular Weight	244.136 g/mol	[2]
Melting Point	34-36 °C	[2]
Boiling Point	196.3 °C at 760 mmHg	[1]
Density	1.433 g/cm ³	[1]
Flash Point	72.5 °C	[1]
LogP	3.21650	[2]

Synthesis

The synthesis of **2,5-Bis(trifluoromethyl)benzyl alcohol** typically involves the reduction of the corresponding carboxylic acid, 2,5-bis(trifluoromethyl)benzoic acid. While specific literature for the 2,5-isomer is not readily available, a general and robust method involves the use of a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

Experimental Protocol: Reduction of 2,5-Bis(trifluoromethyl)benzoic Acid

This protocol is adapted from established procedures for the synthesis of related trifluoromethylated benzyl alcohols.[\[3\]](#)

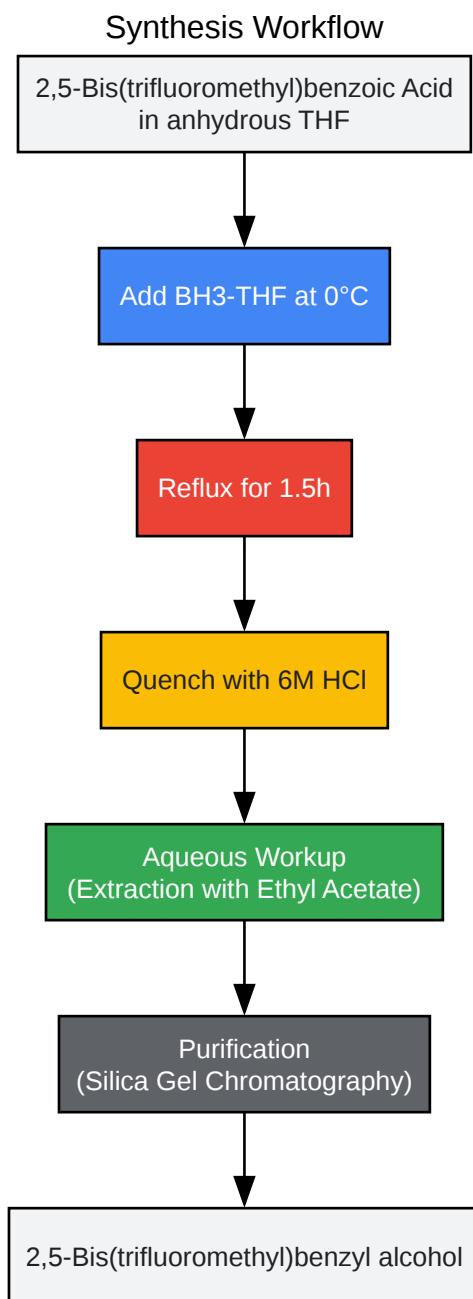
Materials:

- 2,5-Bis(trifluoromethyl)benzoic acid
- Borane-tetrahydrofuran complex (1M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- 6M Hydrochloric acid (HCl)

- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas (inert atmosphere)

Procedure:

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and slowly add 6M HCl to quench the excess reducing agent until gas evolution ceases.
- Add water to the flask and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **2,5-Bis(trifluoromethyl)benzyl alcohol**.
- The product can be further purified by silica gel column chromatography if necessary.



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Figure 1. Synthesis workflow for **2,5-Bis(trifluoromethyl)benzyl alcohol**.

Spectroscopic Data

The structural confirmation of **2,5-Bis(trifluoromethyl)benzyl alcohol** is achieved through standard spectroscopic techniques.

Technique	Key Features
¹ H NMR	Expected signals for the aromatic protons, the methylene protons of the CH ₂ OH group, and the hydroxyl proton. The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	Resonances for the aromatic carbons, the methylene carbon, and the two trifluoromethyl carbons. The CF ₃ signals will appear as quartets due to C-F coupling.
FTIR	Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm ⁻¹), C-H stretches of the aromatic and methylene groups (~3000-2850 cm ⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm ⁻¹), and strong C-F stretching bands (~1350-1100 cm ⁻¹).
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z = 244. The fragmentation pattern would likely show the loss of water and other characteristic fragments.

Applications in Drug Development and Research

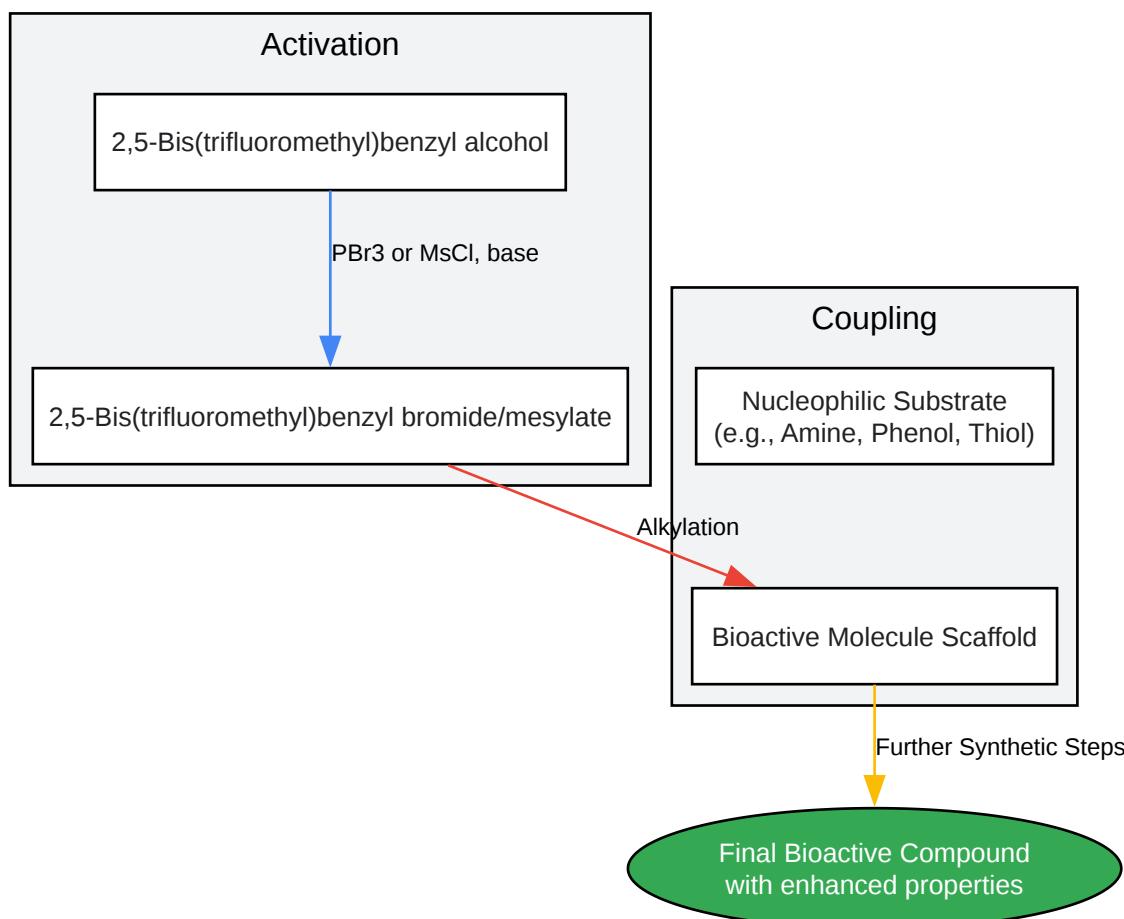
2,5-Bis(trifluoromethyl)benzyl alcohol is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl groups are known to enhance several properties of drug candidates, including:

- **Metabolic Stability:** The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of the drug.
- **Lipophilicity:** The CF₃ groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

- Binding Affinity: The electron-withdrawing nature of the CF_3 groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

This alcohol can be used as a precursor to introduce the 2,5-bis(trifluoromethyl)benzyl moiety into a larger molecule. This is often achieved by converting the alcohol to a more reactive electrophile, such as a benzyl bromide or mesylate, which can then be used in alkylation reactions.

Role as a Synthetic Intermediate



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Figure 2. Logical relationship of **2,5-bis(trifluoromethyl)benzyl alcohol** as a key building block.

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